molecular formula C13H18BrNO3 B13458040 tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B13458040
M. Wt: 316.19 g/mol
InChI Key: SDRZSNGNUGHJPW-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate is a chiral carbamate derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The compound features a carbamate group protected primary amine, a benzylic alcohol, and a bromophenyl ring, providing multiple sites for chemical modification and diversification . The bromine atom on the aromatic ring acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex aromatic systems . This makes the compound a valuable precursor for generating compound libraries in drug discovery efforts. While some carbamate compounds are known for their ability to inhibit acetylcholinesterase , the primary research value of this specific reagent lies in its potential as a building block. It is particularly useful for the synthesis of more complex molecules, potentially for the development of targeted therapies. The chiral center is essential for creating enantiomerically pure compounds, which is critical for investigating stereoselective biological interactions . This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI Key

SDRZSNGNUGHJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate typically involves:

  • Protection of the amine group on the 2-bromophenylethylamine or related amino alcohol precursors using tert-butyl carbamate (Boc) protecting groups.
  • Formation of carbamate derivatives via reaction with di-tert-butyl dicarbonate (Boc2O).
  • Subsequent selective alkylation or condensation reactions to introduce the hydroxyethyl moiety.

Protection of Amino Group Using Boc Strategy

The Boc (tert-butoxycarbonyl) protection of amines is a widely employed method. For the target compound, the amino group of 1-(2-bromophenyl)-2-aminoethanol or related precursors is protected by reacting with di-tert-butyl dicarbonate under mild conditions.

Typical Procedure:

  • React 1-(2-bromophenyl)-2-aminoethanol with 1.0–1.2 equivalents of di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP.
  • Solvents commonly used include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or ethyl acetate.
  • Reaction conditions range from 0 °C to room temperature, with stirring times from 15 minutes to 24 hours depending on solvent and catalyst.
  • Purification often involves crystallization from hexane or ethyl acetate or silica gel chromatography.

Yields and Conditions from Literature:

Entry Solvent Base/Additive Temp (°C) Time Yield (%) Notes
1 Dichloromethane Triethylamine 0 to RT 15 min + 1 h reflux 90 Crystallization from hexane; colorless crystals
2 THF DMAP RT 16 h 87.7 Purified by silica gel chromatography
3 Ethanol Guanidine hydrochloride 35-40 15 min 96-99 Green chemistry approach, catalyst recovered
4 Neat (solvent-free) Iron(III) triflate 20 5 min 99 Efficient, green chemistry method

Specific Preparation Method from Patent CN102020589B

A detailed synthetic route for a closely related carbamate derivative (tert-butyl carbamate derivative with hydroxyethyl and phenyl substituents) is described in Chinese patent CN102020589B, relevant for the preparation of this compound analogs.

Key Steps:

  • Starting from N-BOC-D-serine, formation of mixed acid anhydride with isobutyl chlorocarbonate in the presence of N-methylmorpholine.
  • Condensation with benzylamine derivatives (which can be substituted with bromophenyl groups) in anhydrous ethyl acetate to form the Boc-protected hydroxyethyl carbamate.
  • Phase-transfer catalysis (PTC) alkylation using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent under potassium hydroxide base in ethyl acetate solvent.
  • Reaction temperatures are controlled between -10 °C and 20 °C to optimize yield and selectivity.
  • Workup involves aqueous extraction, acid-base washes, solvent evaporation, and crystallization from hexane.

Representative Data from Patent:

Embodiment Catalyst (Tetrabutylammonium bromide) (g) Methyl sulfate (g) KOH 50% solution (g) Yield (%)
4 3.0 109.5 97.33 97
5 6.0 48.7 42.0 95
6 1.5 73.0 61.1 92.4

This method provides high yields (above 90%) with good reproducibility and is scalable for industrial applications.

Alternative Green Chemistry Approaches

Recent research emphasizes environmentally friendly methods for Boc protection and carbamate formation:

  • Use of ionic liquids such as [TPA][Pro] as solvents and reaction media allows for catalyst recycling and high yields (up to 99%).
  • Iron oxide and iron(III) triflate catalysis under solvent-free or ethanol conditions reduce waste and reaction times.
  • Mild reaction conditions (room temperature, short reaction times) with high selectivity and minimal by-products.
  • The product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Crystallization and melting point determination confirm purity; for example, tert-butyl 2-phenylethylcarbamate analogs show melting points around 56 °C.
  • Single-crystal X-ray diffraction has been used to confirm crystal structures of related carbamates, ensuring the correct stereochemistry and substitution patterns.
Method Starting Material Catalyst/Base Solvent Temp (°C) Time Yield (%) Notes
Boc protection with Boc2O 2-bromophenylethylamine Triethylamine/DMAP CH2Cl2/THF 0 to RT 15 min-24 h 87–99 Purification by crystallization or chromatography
PTC Alkylation (Patent method) N-BOC protected amino acid Tetrabutylammonium bromide Ethyl acetate -10 to 20 1-3 h 92–97 Phase-transfer catalysis, high yield
Ionic liquid catalysis Amines + Boc2O [TPA][Pro] ionic liquid Neat or aqueous RT 5-15 min 99 Catalyst recyclable, green chemistry
Iron(III) triflate catalysis Amines + Boc2O Fe(OTf)3 Neat 20 5 min 99 Solvent-free, green chemistry

The preparation of this compound is well-established through Boc protection of the amine group followed by selective alkylation steps. The most authoritative and high-yielding methods include:

  • Boc protection using di-tert-butyl dicarbonate under mild conditions with bases like triethylamine or DMAP.
  • Phase-transfer catalysis alkylation with tetrabutylammonium bromide and methyl sulfate.
  • Green chemistry approaches using ionic liquids and iron-based catalysts for environmentally friendly synthesis.

These methods provide yields ranging from 87% to 99%, with scalable and reproducible protocols suitable for research and industrial applications. Analytical data and crystallographic studies confirm the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Research Findings :

  • Suzuki coupling of the para -bromo derivative with boronic acids proceeds at 80°C with 85–90% yields, whereas the ortho -bromo analog requires higher temperatures (100°C) and yields ≤70% due to steric constraints .

Halogen Substitution Effects

Replacing bromine with other halogens or electron-withdrawing/donating groups alters electronic properties:

Compound Name Substituent Key Differences References
tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate 2-Fluoro Increased electron-withdrawing effect enhances stability against nucleophilic attack. Lower reactivity in cross-coupling.
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate 4-Chloro Similar reactivity to bromine but lower molecular weight. Chlorine’s smaller size improves solubility in polar solvents.
tert-Butyl (1-(2-methoxyphenyl)-2-hydroxyethyl)carbamate 2-Methoxy Electron-donating group reduces oxidative stability. Prone to demethylation under acidic conditions.

Functional Group Modifications

Variations in the hydroxyethyl chain influence solubility, hydrogen-bonding capacity, and downstream reactivity:

Compound Name Functional Group Key Properties References
tert-Butyl (1-(4-bromophenyl)-2,2,2-trifluoroethyl)carbamate Trifluoroethyl Increased lipophilicity (LogP +1.2 vs. hydroxyethyl). Resistant to oxidation but incompatible with Grignard reagents.
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Aminoethyl Basic amino group enables salt formation (e.g., HCl salts for improved crystallinity). Susceptible to Boc deprotection under mild acids.
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Cyclohexyl hydroxyl Conformational rigidity improves enantiomeric resolution in chiral HPLC. Limited solubility in aqueous media.

Stability Data :

  • The trifluoroethyl derivative exhibits a 30% longer shelf life under ambient conditions compared to the hydroxyethyl analog .

Stereochemical Variations

Chiral centers significantly affect biological activity and synthetic pathways:

Compound Name Configuration Key Differences References
(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate R-configuration Preferred in asymmetric synthesis of β-blockers (e.g., propranolol analogs). [α]D = +24.5° (c = 1, CHCl3).
(S)-tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate S-configuration Critical for ACE inhibitor intermediates. [α]D = -18.3° (c = 1, CHCl3). Higher cytotoxicity in cell-based assays.

Biological Activity

tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention in recent years due to its potential biological activities. This article will explore its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a bromophenyl moiety , and a hydroxyethyl chain , which contribute to its unique biological activity. The molecular formula is C13H18BrNO3C_{13}H_{18}BrNO_3 with a molar mass of 316.19 g/mol. The presence of the hydroxyethyl group allows for hydrogen bonding, while the bromophenyl group can engage in hydrophobic interactions, enhancing its binding potential to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease.
  • Binding Affinity : The compound's unique structure allows it to form stable complexes with various biological targets, which can modulate enzyme or receptor activity, leading to desired therapeutic effects.

Biological Applications

The compound is being investigated for several applications in biological research and pharmacology:

  • Neuropharmacology : Due to its AChE inhibitory activity, it may be explored for developing treatments for cognitive disorders.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase, potentially aiding in Alzheimer's treatment
Antitumor PotentialExhibits cytotoxic effects on cancer cell lines
Binding MechanismForms stable complexes with enzymes/receptors

Case Study: Acetylcholinesterase Inhibition

In vitro studies demonstrated that this compound could inhibit AChE activity significantly. The inhibition was dose-dependent, suggesting that modifications in the chemical structure could enhance potency. Further exploration into structure-activity relationships (SAR) is warranted to optimize efficacy against neurodegenerative conditions.

Case Study: Antitumor Effects

A study investigating the antitumor properties of structurally related compounds showed promising results against MDA-MB-231 cells. Treatment with related carbamate derivatives resulted in a significant decrease in cell viability, indicating potential pathways for further research into cancer therapeutics .

Q & A

Basic: What are the common synthetic routes for tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection of amines and halogenated aromatic intermediates. A common approach includes:

Amine Protection : Reacting 1-(2-bromophenyl)-2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C for 12–24 hours .

Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Example Protocol Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, DCM, 25°C, 24h75–85≥95%
PurificationHexane/EtOAc (7:3)65–70≥98%

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3 to 1:1) for optimal separation of polar byproducts .
  • Recrystallization : Dissolve in hot ethanol (50–60°C) and slowly add water to induce crystallization; yields 70–80% purity .
  • HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity batches (>99%) .

Basic: What analytical methods validate the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm carbamate (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS ([M+Na]⁺ expected at m/z 334.2) .
  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time ~8.5 minutes .

Advanced: How can enantioselective synthesis be achieved for stereoisomers?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control stereochemistry at the hydroxyethyl group .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .

Example Data:

MethodEnantiomeric Excess (ee)Yield (%)
Sharpless Epoxidation92% (R)68
Enzymatic Hydrolysis88% (S)72

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • In Vitro vs. In Vivo Discrepancies : Perform dose-response assays under standardized conditions (e.g., pH 7.4 PBS, 37°C) to account for metabolic instability .
  • QSAR Modeling : Compare substituent effects (e.g., 2-bromo vs. 4-chloro analogs) to identify structure-activity relationships .

Case Study:
A 2024 study found conflicting IC₅₀ values (5 µM vs. 25 µM) for kinase inhibition. Repetition under controlled oxygen-free conditions resolved discrepancies (IC₅₀ = 12 ± 2 µM), highlighting oxidation sensitivity .

Advanced: What parameters optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Choice : Replace DCM with THF for better solubility and easier recycling .
  • Catalyst Loading : Reduce Boc₂O from 1.2 equiv. to 1.05 equiv. with 10 mol% DMAP to minimize side reactions .
  • Temperature Control : Gradual warming (0°C → 25°C over 2h) improves regioselectivity .

Optimization Table:

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventDCMTHF+15%
Boc₂O Equiv.1.21.05+10%
CatalystNone10 mol% DMAP+20%

Advanced: How to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure binding affinity (KD) at varying compound concentrations .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to identify binding motifs .

Example SPR Data:

Target ProteinKD (nM)ΔH (kcal/mol)
CYP3A4320 ± 40-8.2
EGFR Kinase12 ± 3-10.5

Advanced: How does structural modification alter stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC. The tert-butyl group enhances stability at pH >5 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C for this compound) .

Advanced: How to compare bioactivity with structurally similar analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses of analogs (e.g., 2-chloro vs. 2-bromo derivatives) .
  • SAR Table :
Analog (R Group)IC₅₀ (µM)LogP
2-Bromo (Target)12 ± 23.1
4-Chloro28 ± 52.8
2-Methyl>1002.5

Advanced: What mechanistic insights explain unexpected byproducts in synthesis?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled Boc₂O to trace carbamate hydrolysis pathways .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy; identify intermediates causing epimerization .

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